molecular formula C29H48O B1252654 24-Methylenepollinastanol

24-Methylenepollinastanol

Cat. No.: B1252654
M. Wt: 412.7 g/mol
InChI Key: AIPIOTMFPXYEQS-ZQQHNXPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methylenepollinastanol is a cycloartane-type triterpene first isolated from the leaves of Eugenia pisiformis (Myrtaceae) in Brazil’s Itatiaia National Park . Structurally, it belongs to the 9β,19-cyclopropylsterol subclass, characterized by a cyclopropane ring at C9 and C10, a methylene group at C24, and a hydroxyl group at C3β . Unlike other triterpenoids such as uvaol (oleanane-type) and erythrodiol (ursane-type), which co-occur in E.

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H48O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19,21-25,30H,3,7-18H2,1-2,4-6H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+/m1/s1

InChI Key

AIPIOTMFPXYEQS-ZQQHNXPESA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Synonyms

24-methylenepollinastanol

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of 9β,19-Cyclopropylsterols

Compound C24 Substituent Hydroxylation Biosynthetic Role Presence in E. pisiformis
24-Methylenepollinastanol Methylene C3β Terminal product under stress Yes
Cycloartenol Methyl C3β Precursor to phytosterols No
24-Methylenecycloartanol Methylene C3β Intermediate in sterol synthesis Yes
Cycloeucalenol Methyl C14α Membrane modulator No
Pollinastanol Methyl C3β Stress-responsive metabolite No

Table 2. Sterol Composition Under LDAO Stress

Compound 0 mg·L⁻¹ LDAO 10 mg·L⁻¹ LDAO 20 mg·L⁻¹ LDAO
This compound nd 27.0% 25.2%
Cycloartenol 1.0% nd nd
Cycloeucalenol 0.3% 48.0% 51.0%
24-Methylenecycloartanol 2.0% 2.0% 5.0%

Co-Occurrence in Plant Species

This compound is found in Holarrhena curtisii alongside cycloeucalenol, lanosta-7,24-dien-3β-ol, and flavanols like catechin . In contrast, E. pisiformis produces this compound with oleanane/ursane-type triterpenes, highlighting species-specific metabolic pathways .

Functional Divergence

  • Cycloartenol: Essential for phytosterol biosynthesis.
  • Cycloeucalenol: Modulates membrane structure under abiotic stress.
  • 24-Methylenecycloartanol: Precursor to brassinosteroids.

Research Implications

The unique induction of this compound under LDAO stress suggests a role in plant stress adaptation, distinct from cycloeucalenol’s membrane-related functions .

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